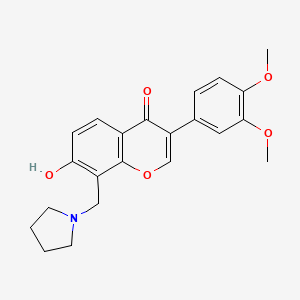

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Description

This compound belongs to the chromen-4-one class, characterized by a benzopyran-4-one backbone with substitutions at positions 3, 7, and 7. Key structural features include:

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-26-19-8-5-14(11-20(19)27-2)17-13-28-22-15(21(17)25)6-7-18(24)16(22)12-23-9-3-4-10-23/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXDLAGDEKDERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Hydroxylation at position 7: This can be accomplished using selective oxidation reactions.

Attachment of the pyrrolidin-1-ylmethyl group: This step typically involves nucleophilic substitution reactions, where a pyrrolidine derivative is introduced to the chromenone core.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 7 and the pyrrolidin-1-ylmethyl group play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Estimated based on empirical formulas.

Structural and Electronic Effects

- Replacement of methoxy with hydroxy (as in 2f) reduces lipophilicity but increases hydrogen-bonding capacity, which may improve antioxidant activity .

- Heterocyclic Substituents at Position 8: Pyrrolidinyl (target compound) vs. Hydroxyethylamino (6b) introduces a polar side chain, improving solubility but possibly reducing membrane permeability compared to pyrrolidinyl .

Physicochemical Properties

- Melting Points: Analogs with bulkier substituents (e.g., 2r, 6b) exhibit higher melting points (195–223°C), likely due to stronger intermolecular interactions .

Solubility :

Biological Activity

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, also known as a chromenone derivative, has gained attention in pharmacological research due to its diverse biological activities. This compound features a chromenone core structure with specific substitutions that enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H22O5N

- Molecular Weight : 382.43 g/mol

- CAS Number : 637753-19-6

The biological activity of this compound is primarily attributed to:

- Interaction with Enzymes : The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

- Modulation of Signaling Pathways : It may influence multiple signaling pathways through receptor interactions and modulation of secondary messengers within cells.

Antioxidant Activity

Research indicates that the compound possesses significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cellular integrity against damage from free radicals.

Anticancer Properties

Several studies have reported the anticancer potential of this compound:

- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

Neuroprotective Effects

Due to its AChE inhibitory activity, the compound is being explored for its neuroprotective effects. In vitro studies have demonstrated its ability to enhance cognitive function in models of neurodegeneration .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Case Studies

- Neuroprotective Study : A study conducted on mice treated with the compound showed improved memory retention in behavioral tests compared to control groups. The results suggest potential applications in treating Alzheimer's disease .

- Cytotoxicity Assessment : In vitro assays assessed the cytotoxic effects on various cancer cell lines. The findings indicated that the compound could induce apoptosis effectively, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.